Spinosyn H

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

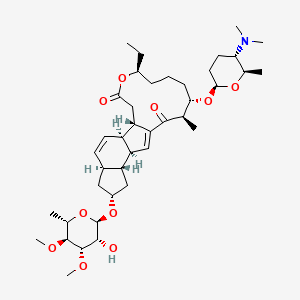

Spinosyn H is a macrolide.

Applications De Recherche Scientifique

Insecticidal Applications

Mechanism of Action

Spinosyns primarily disrupt nicotinic acetylcholine receptors in insects, leading to paralysis and death. This unique mechanism allows for effective pest control with reduced toxicity to non-target organisms, including beneficial insects and mammals .

Target Pests

Spinosyn H is effective against a range of agricultural pests, including:

- Lepidoptera : Such as caterpillars and moths.

- Diptera : Including flies and mosquitoes.

- Hemiptera : Such as aphids and whiteflies.

- Coleoptera : Including beetles.

The broad-spectrum activity makes this compound particularly valuable in integrated pest management programs .

Efficacy Data

The following table summarizes the efficacy of this compound against various target pests:

| Pest Type | Species | LC50 (µg/cm²) | Reference |

|---|---|---|---|

| Lepidoptera | Spodoptera exigua | 0.0046 | |

| Diptera | Musca domestica | 0.01 | |

| Hemiptera | Aphis gossypii | 0.005 | |

| Coleoptera | Diabrotica virgifera | 0.006 |

Veterinary Applications

This compound has also been investigated for its potential in veterinary medicine, particularly for controlling ectoparasites in livestock. The compound has been developed into formulations for use against pests such as lice and flies on cattle and sheep.

Case Studies

- Elector PSP : Approved in the United States for controlling horn flies and lice on cattle, demonstrating significant efficacy with minimal environmental impact .

- Extinosad : Registered in Australia for controlling blowfly strike and lice on sheep, showcasing its effectiveness in veterinary applications .

Environmental Impact

This compound is noted for its lower environmental toxicity compared to traditional insecticides. Studies indicate that spinosyns have minimal effects on non-target organisms, such as pollinators and aquatic life, making them suitable for sustainable agricultural practices .

Research Insights

Recent studies have explored the systemic effects of this compound exposure on non-target organisms. For instance, low doses have been shown to induce mitochondrial defects and oxidative stress in certain model organisms, raising awareness about potential long-term ecological impacts .

Propriétés

Formule moléculaire |

C40H63NO10 |

|---|---|

Poids moléculaire |

717.9 g/mol |

Nom IUPAC |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-[(2R,3R,4S,5S,6S)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

InChI |

InChI=1S/C40H63NO10/c1-9-25-11-10-12-33(51-35-16-15-32(41(5)6)22(3)47-35)21(2)36(43)31-19-29-27(30(31)20-34(42)49-25)14-13-24-17-26(18-28(24)29)50-40-37(44)39(46-8)38(45-7)23(4)48-40/h13-14,19,21-30,32-33,35,37-40,44H,9-12,15-18,20H2,1-8H3/t21-,22-,23+,24-,25+,26-,27-,28-,29-,30+,32+,33+,35+,37-,38+,39+,40+/m1/s1 |

Clé InChI |

IOCQRADVOJDJIS-SGFJDKLNSA-N |

SMILES isomérique |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)O)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C |

SMILES canonique |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)O)C)OC6CCC(C(O6)C)N(C)C |

Synonymes |

spinosyn H spinosyn-H |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.